2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine
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Overview
Description
2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine is a heterocyclic compound characterized by the presence of both oxazole and pyridine rings, with trifluoromethyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-dichloropyridine with trifluoromethylated oxazole derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions, often in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism by which 2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine exerts its effects is largely dependent on its interactions with molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition or activation of specific enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
- 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine
- Thiazolo[5,4-b]pyridine Derivatives
Comparison: Compared to similar compounds, 2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical properties and biological activity. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H2F6N2O |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
2,6-bis(trifluoromethyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C8H2F6N2O/c9-7(10,11)3-1-4-5(15-2-3)17-6(16-4)8(12,13)14/h1-2H |
InChI Key |
TVDOGSDHSCAHCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(O2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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